molecular formula C10H15Cl2N3O2 B2705044 3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride CAS No. 2251053-67-3

3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride

Cat. No. B2705044
CAS RN: 2251053-67-3
M. Wt: 280.15
InChI Key: NZYISRVOCDDBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The IUPAC name for this compound is 3-amino-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H . This indicates the presence of a pyridine ring and an oxazinan ring in the molecule.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Chiral 1,3-oxazinan-2-ones, including compounds structurally related to 3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride, are recognized for their utility as intermediates in the synthesis of pharmaceutical compounds and amino alcohols. A novel method for synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has been developed, leveraging the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to produce an amide, which is then reduced and carbonylated to yield the desired class of compounds. This approach offers a versatile pathway for generating chiral intermediates that can be further elaborated into a diverse array of pharmaceutical agents (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005).

Heterocyclic Chemistry and Derivative Synthesis

In the realm of heterocyclic chemistry, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles via treatment with primary amines and an excess of formaldehyde has led to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. These reactions underscore the potential of utilizing aminomethylated intermediates for constructing complex heterocyclic systems, which are of significant interest in the development of novel therapeutic agents and materials. The structural and synthetic versatility of these systems highlights their potential in a broad range of scientific applications (A. Khrustaleva et al., 2014).

properties

IUPAC Name

3-[2-(aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c11-7-8-6-9(2-3-12-8)13-4-1-5-15-10(13)14;;/h2-3,6H,1,4-5,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSDFHEEMFBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2=CC(=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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